(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid
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Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions. The compound also contains a bromine atom, which can participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Bromination: The protected amino acid is then subjected to bromination. This can be done using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. Solvents like dimethylformamide (DMF) or dichloromethane are often used.
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid, which can be further utilized in peptide synthesis.
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid has several applications in scientific research:
Peptide Synthesis: It is used as an intermediate in the synthesis of peptides, where the Fmoc group protects the amino group during chain elongation.
Medicinal Chemistry: The compound can be used to synthesize various bioactive molecules, including potential drug candidates.
Bioconjugation: The bromine atom allows for further functionalization, making it useful in the development of bioconjugates for imaging or therapeutic purposes.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid largely depends on its use in peptide synthesis The Fmoc group protects the amino group, preventing unwanted reactions during peptide chain assembly
Comparison with Similar Compounds
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-chlorobutanoic acid: Similar structure but with a chlorine atom instead of bromine.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-iodobutanoic acid: Similar structure but with an iodine atom instead of bromine.
Uniqueness
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid is unique due to the presence of the bromine atom, which offers different reactivity compared to chlorine or iodine. This makes it a valuable intermediate for specific synthetic applications where bromine’s reactivity is advantageous.
Properties
IUPAC Name |
(2S)-4-bromo-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,24)(H,22,23)/t17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUVVOOOVOSSKP-KRWDZBQOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCBr)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCBr)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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